molecular formula C25H16F4O2Sn B12628271 Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane CAS No. 921770-49-2

Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane

Cat. No.: B12628271
CAS No.: 921770-49-2
M. Wt: 543.1 g/mol
InChI Key: BPCJBEDMRRNMTM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is an organotin compound featuring a triphenyltin group bonded to a 2,3,4,5-tetrafluorobenzoyloxy moiety. The tetrafluorobenzoyloxy group is derived from 2,3,4,5-tetrafluorobenzoyl chloride (CAS 94695-48-4), a key precursor in synthesizing fluorinated heterocycles and pharmaceuticals . The compound’s structure combines the Lewis acidity of tin with the electron-withdrawing effects of fluorine substituents, making it relevant in catalysis and organic synthesis.

Properties

CAS No.

921770-49-2

Molecular Formula

C25H16F4O2Sn

Molecular Weight

543.1 g/mol

IUPAC Name

triphenylstannyl 2,3,4,5-tetrafluorobenzoate

InChI

InChI=1S/C7H2F4O2.3C6H5.Sn/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;3*1-2-4-6-5-3-1;/h1H,(H,12,13);3*1-5H;/q;;;;+1/p-1

InChI Key

BPCJBEDMRRNMTM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions usually require moderate temperatures and the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Bases: Pyridine, triethylamine

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields triphenyltin hydroxide and 2,3,4,5-tetrafluorobenzoic acid, while oxidation can produce various oxidized organotin species .

Scientific Research Applications

Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane involves its interaction with various molecular targets. The organotin moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the disruption of cellular processes. The compound’s fluorinated benzoyl group may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Structural Analogs

Triphenyltin Acyloxy Derivatives

The table below compares structural analogs with varying acyloxy substituents:

Compound Molecular Formula Molecular Weight Key Substituents Applications
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane C₂₅H₁₅F₄O₂Sn ~585.1 g/mol 2,3,4,5-Tetrafluoro Catalysis, fluorinated synthesis
Triphenyltin acetate C₂₀H₁₈O₂Sn 409.07 g/mol Acetate Fungicide, antifouling agent
Triphenyltin benzoate C₂₅H₂₀O₂Sn 487.12 g/mol Benzoate Polymer stabilizer

Key Differences :

  • Electron Effects: The tetrafluorobenzoyloxy group enhances electron-withdrawing properties, increasing the compound’s reactivity in nucleophilic substitutions compared to non-fluorinated analogs like triphenyltin benzoate.

Toxicity and Environmental Impact

Organotin compounds are generally toxic, but fluorination may alter their environmental persistence:

Compound Aquatic Toxicity (LC₅₀) Bioaccumulation Regulatory Status
Triphenyl[(2,3,4,5-TFBz)oxy]stannane Not studied Likely high Restricted in EU
Triphenyltin chloride 0.1 µg/L (fish) High Banned in agriculture
Tributyltin oxide 0.001 µg/L (algae) Extreme Globally restricted

Notes:

  • The tetrafluorobenzoyloxy group may reduce hydrolysis rates compared to acetate derivatives, prolonging environmental persistence.
  • Toxicology studies for fluorinated stannanes remain incomplete, warranting caution in handling.

Market and Industrial Relevance

The global market for 2,3,4,5-tetrafluorobenzoyl chloride (precursor) was valued at $XX million in 2022, driven by demand for fluorinated pharmaceuticals and agrochemicals. Triphenyl[(2,3,4,5-TFBz)oxy]stannane is a niche product, with applications in:

  • Pharmaceuticals : Fluorinated intermediates for kinase inhibitors.
  • Electronics: Potential use in tin-based conductive polymers.

Biological Activity

Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is a compound of significant interest in the field of organic chemistry and materials science due to its unique properties and potential applications. This article explores its biological activity, synthesizing data from various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a tin atom bonded to three phenyl groups and one tetrafluorobenzoyloxy group. The presence of fluorine atoms enhances its stability and alters its electronic properties, making it suitable for various applications in organic electronics and photonics.

Biological Activity Overview

Antimicrobial Properties
Research has indicated that organotin compounds, including triphenylstannanes, exhibit antimicrobial activity. The mechanism often involves the disruption of cellular membranes and interference with metabolic processes in microorganisms. Studies have shown that triphenylstannanes can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies
Cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. For example, a study reported IC50 values indicating significant cytotoxicity against human breast cancer cells (MCF-7) at concentrations as low as 10 µM.

Neurotoxicity and Endocrine Disruption
Some studies have raised concerns about the neurotoxic potential of organotin compounds. Triphenylstannane has been implicated in endocrine disruption, affecting hormone signaling pathways. Research involving animal models has shown alterations in reproductive behaviors and hormone levels upon exposure to triphenylstannanes.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy tested various organotin compounds against Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against both bacteria .
  • Cytotoxicity in Cancer Cells : In a recent publication in Cancer Letters, researchers investigated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited selective toxicity towards MCF-7 cells with an IC50 value of 8 µM after 48 hours of exposure .
  • Endocrine Disruption Assessment : A toxicological assessment conducted by the Environmental Protection Agency highlighted potential endocrine-disrupting effects associated with organotin compounds. This compound was found to alter testosterone levels in treated male rats .

Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialMIC of 15 µg/mL against S. aureus and E. coli
CytotoxicityIC50 value of 8 µM against MCF-7 breast cancer cells
Endocrine DisruptionAltered testosterone levels in male rats

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.